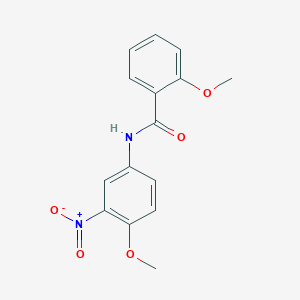![molecular formula C18H18ClFN2O2S B4408437 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
MLN4924 selectively inhibits the activity of NAE, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation through the ubiquitin-proteasome pathway. MLN4924 inhibits the activity of NAE, leading to the accumulation of various proteins, including tumor suppressor proteins, which induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also leads to the accumulation of various proteins, including tumor suppressor proteins, leading to the inhibition of cancer cell growth. MLN4924 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN4924 has several advantages for lab experiments, including its selectivity for NAE and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, it also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on MLN4924, including its potential use in combination therapy with other cancer drugs, its optimization for improved pharmacokinetic properties, and its potential for use in other diseases such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MLN4924 and its potential for clinical use.
In conclusion, MLN4924 is a promising candidate for cancer therapy due to its ability to induce apoptosis and cell cycle arrest in cancer cells. Its selectivity for NAE and minimal toxicity in normal cells make it an attractive option for further research and development. Future research on MLN4924 should focus on optimizing its pharmacokinetic properties and exploring its potential for combination therapy with other cancer drugs.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of various proteins, including tumor suppressor proteins, leading to apoptosis and cell cycle arrest in cancer cells. MLN4924 has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-14(3-6-17(16)22-7-9-24-10-8-22)21-18(23)12-25-15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCNFFGGFARHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)
amine hydrochloride](/img/structure/B4408383.png)




![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4408426.png)

![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)
![4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4408447.png)
![1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)